2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
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Description
2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid is a useful research compound. Its molecular formula is C15H14N2O3S and its molecular weight is 302.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazo[2,1-b][1,3]thiazole-based compounds have been found to interact with various targets such asDNA dodecamer and caspase-3 . These targets play crucial roles in cellular processes, with DNA dodecamer being involved in genetic information storage and caspase-3 playing a key role in apoptosis, or programmed cell death .
Mode of Action
The compound interacts with its targets, leading to significant changes in cellular processes. For instance, the interaction of the compound with caspase-3 can lead to multicaspase activation and ultimately apoptosis . This means that the compound can induce programmed cell death, which is a crucial mechanism in controlling cell proliferation and in the treatment of diseases like cancer .
Biochemical Pathways
It’s known that the activation of caspase-3 is a key step in theapoptotic pathway . This pathway is responsible for programmed cell death, a process that is crucial for maintaining cellular homeostasis and preventing uncontrolled cell proliferation .
Pharmacokinetics
It’s known that imidazo[2,1-b][1,3]thiazole-based compounds have goodmetabolic stability and cell permeability , which are important factors for bioavailability.
Result of Action
The compound exhibits significant cytotoxic activity against various cancer cell lines . For instance, it has been found to cause mitochondrial membrane depolarization in MCF-7 cells, a type of breast cancer cell . This leads to multicaspase activation and ultimately apoptosis, resulting in the death of the cancer cells .
Biochemical Analysis
Biochemical Properties
Similar compounds in the imidazo[2,1-b][1,3]thiazine class have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some derivatives have been identified as inhibitors of Trypanosoma brucei 427, showing good metabolic stability and excellent cell permeability .
Cellular Effects
Related compounds have shown the ability to suppress the growth of various cancer cells .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-12-5-3-10(4-6-12)13-8-17-11(7-14(18)19)9-21-15(17)16-13/h3-6,8-9H,2,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLNFGNOUNFISW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.